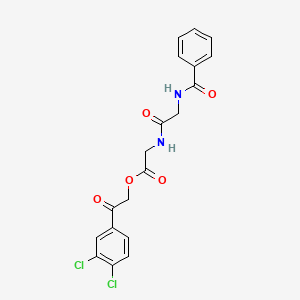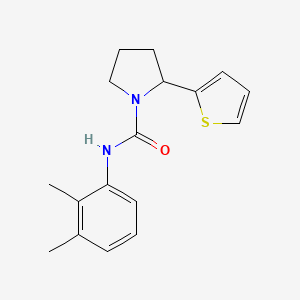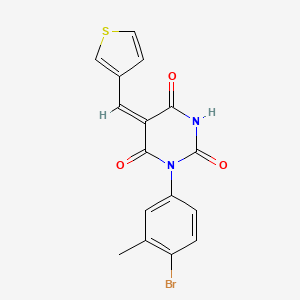![molecular formula C23H14ClNO6 B4794372 6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4794372.png)
6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Übersicht
Beschreibung
6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including inhibition of inflammatory mediators, modulation of oxidative stress, and regulation of cell signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and nitric oxide synthase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals and protect against oxidative damage.
Biochemical and Physiological Effects:
6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. The compound has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one in lab experiments include its high purity, stability, and reproducibility. The compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. These include:
1. Investigating the potential of the compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Exploring the mechanism of action of the compound and identifying its molecular targets.
3. Developing new synthetic methods for the compound that are more efficient and environmentally friendly.
4. Conducting more extensive preclinical and clinical studies to evaluate the safety and efficacy of the compound.
5. Investigating the potential of the compound as a lead compound for the development of new drugs with improved pharmacological properties.
6. Exploring the potential of the compound as a tool for studying various biological processes, including inflammation, oxidative stress, and cell signaling pathways.
Conclusion:
6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases. Although the compound has some limitations, it has several advantages for use in lab experiments. There are several future directions for the research on the compound, including investigating its potential as a therapeutic agent, exploring its mechanism of action, and developing new synthetic methods.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO6/c24-19-10-18-17(14-5-2-1-3-6-14)11-23(27)31-21(18)12-22(19)30-13-20(26)15-7-4-8-16(9-15)25(28)29/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHTVHBQXUVMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4794307.png)
![5-bromo-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4794308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4794317.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4794318.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794322.png)


![3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4794332.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4794340.png)
![3-methyl-N-[1-methyl-2-(4-morpholinyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4794362.png)
![1-(2-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4794365.png)
![3-[({1-ethyl-3-[(propylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4794370.png)